(3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride
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Overview
Description
(3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and two amine groups at the 3 and 5 positions, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Amine Groups: The amine groups at the 3 and 5 positions are introduced through reductive amination reactions using suitable amine precursors and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or amine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl chloride, sodium hydroxide, various nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.
Scientific Research Applications
(3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: A structurally similar compound with different substituents.
(3-Benzyl-5-hydroxyphenyl)carbamate: Another compound with a benzyl group and different functional groups.
Uniqueness
(3R,5S)-1-benzylpiperidine-3,5-diamine trihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H22Cl3N3 |
---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
(3R,5S)-1-benzylpiperidine-3,5-diamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3.3ClH/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10;;;/h1-5,11-12H,6-9,13-14H2;3*1H/t11-,12+;;; |
InChI Key |
NBWBOLGANXLMJL-JXAYLMDHSA-N |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1N)CC2=CC=CC=C2)N.Cl.Cl.Cl |
Canonical SMILES |
C1C(CN(CC1N)CC2=CC=CC=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
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